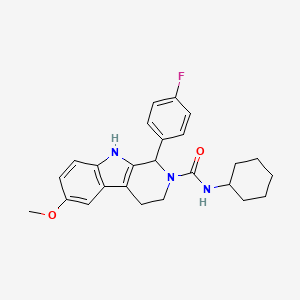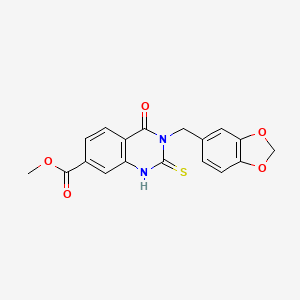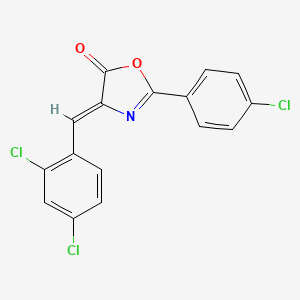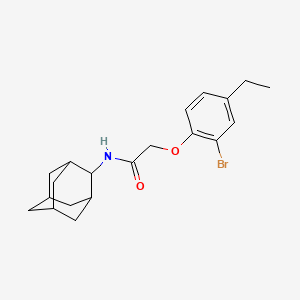![molecular formula C20H19FN2 B4618772 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
Übersicht
Beschreibung
2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C20H19FN2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.15322678 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanofluorochromic Properties
Research into alkyl phenothiazinyl fluorophenyl acrylonitrile derivatives, which share structural similarities with 2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, has demonstrated the potential of these compounds in developing materials with aggregation-induced emission (AIE) and mechanofluorochromic (MFC) properties. Such materials are of interest for applications that include sensors, optical data storage, and smart materials that respond to mechanical stimuli (Ma et al., 2017).
Synthetic Applications and Biological Activity
Further investigation into the synthesis and structural analysis of acrylonitrile derivatives has expanded our understanding of their potential in organic chemistry and medicinal chemistry. For instance, the crystal structure analysis of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile offers insights into the reactivity and applications of these compounds in synthesizing bioactive heterocycles (Naveen et al., 2006).
Copolymerization and Material Science
Novel chloro and fluoro ring-disubstituted acrylates, including those with structural motifs related to this compound, have been synthesized and copolymerized with styrene. These studies contribute to the development of new materials with potential applications in the fields of plastics, coatings, and adhesives, showcasing the versatility of acrylonitrile derivatives in material science (Savittieri et al., 2019).
Fluorescent Probes and Imaging
The development of polymeric nanomicelles containing organic fluorophores, such as 2,3-bis[4-(N-4-(diphenylamino)styryl)phenyl]-acrylonitrile (StCN), demonstrates the potential of acrylonitrile derivatives for use in biomedical imaging. These nanomicelles exhibit aggregation-enhanced fluorescence, making them promising candidates for in vivo imaging applications, including sentinel lymph node mapping and tumor targeting (Wang et al., 2011).
Neuroprotective Agents
Exploration of the neuroprotective properties of compounds structurally related to this compound, such as NS-7, has revealed their potential in inhibiting voltage-sensitive sodium channels in the brain. This research highlights the therapeutic potential of acrylonitrile derivatives in developing treatments for neurological conditions (Shimidzu et al., 1997).
Eigenschaften
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2/c21-19-6-4-5-17(14-19)18(15-22)13-16-7-9-20(10-8-16)23-11-2-1-3-12-23/h4-10,13-14H,1-3,11-12H2/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTIOVCKDBBBOI-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4618690.png)
![N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618694.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)

![1-(4-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide](/img/structure/B4618744.png)
![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![2-(4-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B4618761.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)
![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)



![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
